Trimethylaluminum

Atomic Layer Deposition ALD Precursor Volatility

Trimethylaluminum (TMA, Al(CH₃)₃) is a highly reactive, pyrophoric organoaluminum compound that is predominantly dimeric (Al₂(CH₃)₆) in the liquid and gaseous phases at ambient temperature. As a member of the trialkylaluminum class, it is a cornerstone precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for high-purity aluminum oxide (Al₂O₃) and aluminum-containing films in semiconductor and optoelectronic manufacturing.

Molecular Formula C3H9Al
Molecular Weight 72.09 g/mol
CAS No. 75-24-1
Cat. No. B3029685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylaluminum
CAS75-24-1
Molecular FormulaC3H9Al
Molecular Weight72.09 g/mol
Structural Identifiers
SMILESC[Al](C)C
InChIInChI=1S/3CH3.Al/h3*1H3;
InChIKeyJLTRXTDYQLMHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylaluminum (CAS 75-24-1) for Atomic Layer Deposition and Polymerization Catalysis: A Scientific and Industrial Procurement Baseline


Trimethylaluminum (TMA, Al(CH₃)₃) is a highly reactive, pyrophoric organoaluminum compound that is predominantly dimeric (Al₂(CH₃)₆) in the liquid and gaseous phases at ambient temperature [1]. As a member of the trialkylaluminum class, it is a cornerstone precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for high-purity aluminum oxide (Al₂O₃) and aluminum-containing films in semiconductor and optoelectronic manufacturing [2]. Its primary industrial application is as a cocatalyst in Ziegler–Natta-type polymerizations and as a methylating agent in organic synthesis .

Why Triethylaluminum (TEA) or Dimethylaluminum Chloride (DMAC) Cannot Be a Direct 'Drop-In' Substitute for Trimethylaluminum in Critical ALD and Catalysis Applications


In-class trialkylaluminum compounds such as triethylaluminum (TEA), triisobutylaluminum (TIBA), and dimethylaluminum chloride (DMAC) cannot be universally substituted for trimethylaluminum (TMA) without fundamentally altering process outcomes. Key differences in ligand chemistry directly impact critical performance parameters: vapor pressure, which dictates precursor delivery stability [1]; inherent surface reactivity and selectivity in area-selective ALD (AS-ALD) [2]; and polymer tacticity and molecular weight distribution in Ziegler–Natta catalysis [3]. These quantifiable differences, detailed in the evidence below, demonstrate that the selection of TMA over its analogs is a non-negotiable process parameter for achieving specific film properties, deposition selectivity, and polymer characteristics.

Quantitative Differentiation of Trimethylaluminum (CAS 75-24-1) Against Key Comparators: Vapor Pressure, ALD Selectivity, and Polymerization Performance


Trimethylaluminum (TMA) vs. Triethylaluminum (TEA): 10x Higher Vapor Pressure Enables Superior Precursor Delivery and Film Uniformity

A primary differentiator for TMA over its common alternative TEA is its significantly higher vapor pressure at room temperature. While TMA is a clear liquid at 25°C with a vapor pressure of 11 Torr at 20°C [1], TEA is a liquid at 25°C with a much lower vapor pressure of only 0.1 Torr at 36°C [2]. This order-of-magnitude difference directly impacts ALD and CVD reactor design and process stability.

Atomic Layer Deposition ALD Precursor Volatility Vapor Pressure

TMA vs. TEA and DMAC: Comparative Surface Reactivity and Growth Trends in ALD of Al₂O₃ on Si Surfaces

In a comparative in-situ ellipsometry and FTIR study of ALD Al₂O₃ growth at 200°C, TMA and TEA exhibited similar overall thickness evolution behavior on hydroxyl-terminated silicon (Si-OH), with both reacting with >85% of surface −OH ligands. However, the subsequent H₂O dose reacted with only ∼50% of the surface C–H groups for both precursors, indicating incomplete ligand removal [1]. Critically, the study also found that a lower reactivity of DMAC compared to TMA and TEA results in a lower initial selectivity fraction [1], directly quantifying a performance gap.

Atomic Layer Deposition ALD Area-Selective Deposition Surface Chemistry

Mechanistic Basis for Differentiated Selectivity: TMA Exhibits an Additional SMI Degradation Pathway Compared to TEA in Area-Selective ALD

A computational DFT study investigating the use of a small molecule inhibitor (SMI) in area-selective ALD (AS-ALD) of Al₂O₃ identified a key mechanistic difference between TMA and its bulkier analog TEA. For TMA, an additional favorable SMI layer decomposition mechanism was found compared to TEA [1]. This computational finding provides a mechanistic explanation for the experimentally observed lower selectivity of TMA in some AS-ALD processes, as the extra decomposition pathway leads to greater precursor penetration through the inhibitor layer.

Area-Selective ALD AS-ALD Small Molecule Inhibitor Density Functional Theory

Divergent Effects on Polymer Properties: TMA Yields Lower Molecular Weight PP Compared to TIBA and Higher Isotacticity than TEA in Ziegler–Natta Catalysis

In a study of propylene polymerization using a novel spherical catalyst, three alkylaluminum cocatalysts were directly compared for their effects on catalyst activity and resultant polymer properties. The study found that using TMA as a cocatalyst resulted in the lowest catalyst activity and the fastest activity decay, and it produced polypropylene (PP) with the lowest weight-average molecular weight (Mw). In contrast, using triethylaluminum (TEA) yielded PP with the highest isotacticity and melting point, while triisobutylaluminum (TIBA) gave the highest catalyst activity, slowest decay, and PP with the highest Mw [1].

Ziegler–Natta Polymerization Cocatalyst Polypropylene Tacticity

Ultra-High Purity Specifications: Semiconductor-Grade TMA (6N) Enables Sub-ppm Trace Metal Control for Advanced Node Fabrication

For semiconductor applications, the purity of TMA is a critical procurement specification that directly impacts device yield and performance. High-purity TMA generally requires a purity of 99.999% (5N) for photovoltaic cells and 99.9999% (6N) for integrated circuits and LED chips [1]. A patent specification for high-purity TMA details the required impurity levels, including organosilicon components ≤0.5 ppm, chlorine components ≤20 ppm, and individual trace metals (Ca, Fe, Mg, Na, Zn, S) ≤0.05 ppm [2]. This is a class-level inference that demonstrates the stringent requirements for this compound in its highest-value applications.

Semiconductor Materials High-Purity Chemicals Trace Metal Analysis ALD/CVD Precursors

Primary Application Scenarios Where Trimethylaluminum (CAS 75-24-1) Differentiation Provides a Decisive Advantage


High-Volume Semiconductor ALD for Gate Dielectrics and Passivation Layers

The >10× higher vapor pressure of TMA relative to TEA is a critical enabler for high-throughput semiconductor manufacturing. It permits the use of unheated precursor delivery systems, reducing equipment complexity and improving process stability. This, combined with its well-characterized, self-limiting surface chemistry (reacting with >85% of surface −OH groups at 200°C [1]), makes 5N/6N-grade TMA the unambiguous industry standard for ALD of Al₂O₃ gate dielectrics and surface passivation layers in logic and memory devices, as well as for LEDs. TEA, while offering better selectivity in niche applications, cannot match TMA's delivery consistency in this high-volume scenario.

Precision Synthesis of Low-Molecular-Weight Polypropylene (PP)

For applications requiring polypropylene with a lower weight-average molecular weight (Mw), TMA is the preferred cocatalyst over TEA and TIBA. Direct comparative data shows that TMA, when used with a spherical Ziegler–Natta catalyst, yields PP with the lowest Mw among the three [2]. Conversely, TEA is selected for applications requiring high isotacticity and melting point, while TIBA is chosen for maximizing catalyst activity and producing high-Mw PP. This allows polymer chemists to rationally select the alkylaluminum cocatalyst based on the desired final polymer architecture.

Research into Intrinsic Area-Selective ALD (AS-ALD) Mechanisms

While TMA may not achieve the ultra-high selectivity (e.g., 98.7% over 50 cycles) of TEA in optimized AS-ALD processes [3], its well-defined and computationally tractable ligand chemistry makes it the preferred model precursor for fundamental studies. The discovery that TMA possesses an additional SMI degradation pathway not found for the bulkier TEA [4] provides a mechanistic framework for understanding and mitigating selectivity loss. Thus, TMA remains an indispensable research tool for developing next-generation AS-ALD chemistries and inhibitor strategies.

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